

8-Acetyl-7-methoxycoumarin synthesis pathway from resorcinol

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Compound of Interest

Compound Name: 8-Acetyl-7-methoxycoumarin

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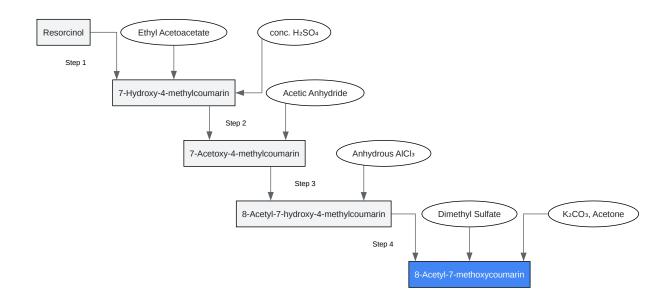
Synthesis of 8-Acetyl-7-methoxycoumarin: A Technical Guide

This in-depth guide details the multi-step synthesis pathway for **8-acetyl-7-methoxycoumarin**, a valuable coumarin derivative, starting from the readily available precursor, resorcinol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis involves four primary stages: a Pechmann condensation to form the coumarin core, followed by acetylation, a Fries rearrangement to introduce the acetyl group at the desired position, and finally, methylation to yield the target compound.

Overall Synthesis Pathway

The synthesis proceeds through three key intermediates: 7-hydroxy-4-methylcoumarin, 7-acetoxy-4-methylcoumarin, and 8-acetyl-7-hydroxy-4-methylcoumarin. Each step is catalyzed and requires specific reaction conditions to ensure optimal yield and purity.





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Caption: Synthesis pathway of 8-acetyl-7-methoxycoumarin from resorcinol.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each synthetic step, along with tabulated quantitative data for yields and physical properties.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The initial step involves the acid-catalyzed condensation of resorcinol with ethyl acetoacetate to form the core coumarin structure.[1][2][3] This reaction, known as the Pechmann condensation, can be carried out using various acid catalysts.[4][5][6]



Experimental Protocol:

- In a 250 mL beaker, cool 50 mL of concentrated sulfuric acid to below 10°C in an ice bath.[1]
- Prepare a solution of 5.0 g of resorcinol dissolved in 6.75 mL of ethyl acetoacetate.
- Once the sulfuric acid reaches 0°C, slowly add the resorcinol solution while maintaining the low temperature and stirring.[1]
- After the addition is complete, remove the reaction mixture from the ice bath and allow it to stand at room temperature overnight.[1][2]
- Pour the reaction mixture into ice-cold water with constant stirring to precipitate the product.
 [1]
- Filter the separated pale-yellow solid using suction filtration.
- Wash the solid thoroughly with cold distilled water until the washings are neutral to litmus.[1]
- Dry the product at 60°C. For further purification, recrystallize the crude product from ethanol. [1]

Reactant s	Catalyst	Temp. (°C)	Time (h)	Product	Yield (%)	M.p. (°C)
Resorcinol, Ethyl Acetoaceta te	conc. H2SO4	0 to RT	~18	7-Hydroxy- 4- methylcou marin	80 - 88	185 - 190[2]
Resorcinol, Ethyl Acetoaceta te	Amberlyst- 15 (Microwave	100	0.33	7-Hydroxy- 4- methylcou marin	97	188 - 190[3]

Step 2: Synthesis of 7-Acetoxy-4-methylcoumarin (Acetylation)



The hydroxyl group of 7-hydroxy-4-methylcoumarin is acetylated using acetic anhydride to form the precursor required for the Fries rearrangement.[1][7]

Experimental Protocol:

- To 2.5 g of 7-hydroxy-4-methylcoumarin, add 3 mL of acetic anhydride and 5 mL of pyridine dropwise with stirring.[1]
- Reflux the mixture for 1.5 to 2 hours under anhydrous conditions.[8]
- While still hot, pour the solution into crushed ice to precipitate the product.
- Filter the solid product and wash it thoroughly with cold water.
- Recrystallize the crude product from ethanol to obtain pure 7-acetoxy-4-methylcoumarin.

Reactant	Reagent	Time (h)	Product	Yield (%)	M.p. (°C)
7-Hydroxy-4- methylcouma rin	Acetic Anhydride	1.5 - 2	7-Acetoxy-4- methylcouma rin	High	150 - 153

Step 3: Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin via Fries Rearrangement

This key step involves the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[9][10] The reaction temperature is critical for favoring the formation of the ortho-isomer (8-acetyl) over the para-isomer (6-acetyl).[11]

Experimental Protocol:

- In a round-bottom flask equipped with a calcium chloride guard tube, mix 2.5 g of 7-acetoxy-4-methylcoumarin with 4.5 g of anhydrous aluminum chloride.[1]
- Heat the mixture in an oil bath at 160°C for three hours.[1][8]
- Cool the reaction mixture to room temperature.



- Carefully acidify the mixture by adding concentrated hydrochloric acid dropwise at 10°C over 2 hours.
- Pour the mixture into ice water to precipitate the crude product.
- Filter the solid, wash with water, and recrystallize from ethanol to yield pure 8-acetyl-7hydroxy-4-methylcoumarin.

Reactant Catalyst Temp. (°C) Time (h) Product Yield (%) N	/n (°C)
Treactant Catalyst Temp. (C) Time (1) Troadet Tield (70) W	i.p. (C)
	70 - 80 167 - 172 7-
Acetoxy-4-methylcoumarin Anhydrous AlCl ₃ 160 2 - 3 8-Acetyl	-7-hydroxy-4-
methylcoumarin	

Step 4: Synthesis of 8-Acetyl-7-methoxycoumarin (O-Methylation)

The final step is the methylation of the phenolic hydroxyl group of 8-acetyl-7-hydroxy-4-methylcoumarin. This is typically achieved using dimethyl sulfate or dimethyl carbonate in the presence of a weak base.[12][13][14]

Experimental Protocol:

- In a round-bottom flask, dissolve 2.18 g (0.01 mol) of 8-acetyl-7-hydroxy-4-methylcoumarin in 50 mL of dry acetone.
- Add 2.76 g (0.02 mol) of anhydrous potassium carbonate to the solution.
- To the stirred suspension, add 1.0 mL (0.011 mol) of dimethyl sulfate dropwise.
- Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, filter off the potassium carbonate and wash it with acetone.
- Evaporate the solvent from the filtrate under reduced pressure.



- Dissolve the residue in ethyl acetate and wash with a 5% sodium hydroxide solution, followed by water until neutral.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
- Recrystallize the product from a suitable solvent like ethanol to get pure 8-acetyl-7-methoxycoumarin.

Reactant	Reagents	Solvent	Time (h)	Product	Yield (%)	M.p. (°C)
8-Acetyl-7- hydroxy-4- methylcou marin	Dimethyl Sulfate, K₂CO₃	Acetone	6 - 8	8-Acetyl-7- methoxyco umarin	Good	N/A

(Note: The melting point for the final product is not readily available in the cited literature and would need to be determined experimentally.)

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